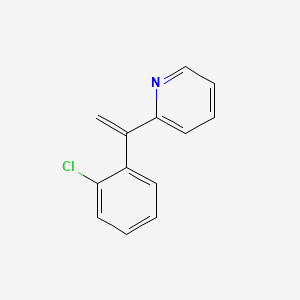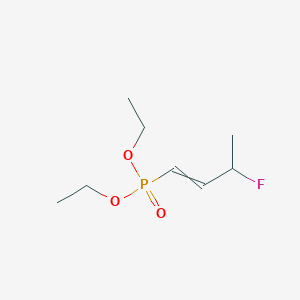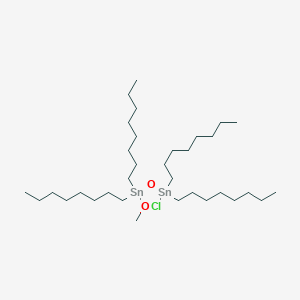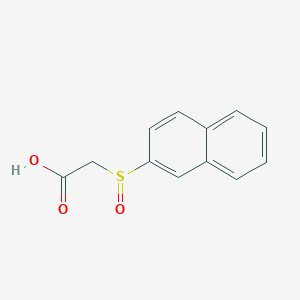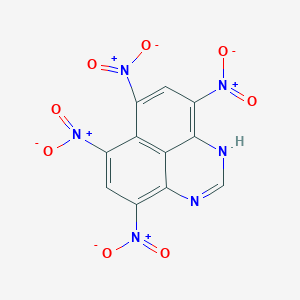
4,6,7,9-tetranitro-1H-perimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6,7,9-Tetranitro-1H-perimidine is a nitrogen-containing heterocyclic compound that belongs to the class of perimidines. Perimidines are known for their versatile applications in various fields such as life sciences, medical sciences, and industrial chemistry . The presence of nitro groups at positions 4, 6, 7, and 9 in the perimidine ring imparts unique chemical properties to this compound, making it a subject of interest for researchers.
Méthodes De Préparation
The synthesis of 4,6,7,9-tetranitro-1H-perimidine typically involves the nitration of 1H-perimidine. One common method is the condensation reaction of 1,8-diaminonaphthalene with a carbonyl group, followed by nitration using nitric acid under controlled conditions . Industrial production methods may involve the use of catalysts such as copper nitrate in ethanol at room temperature to achieve high yields in a short reaction time .
Analyse Des Réactions Chimiques
4,6,7,9-Tetranitro-1H-perimidine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles for substitution reactions. .
Applications De Recherche Scientifique
4,6,7,9-Tetranitro-1H-perimidine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other nitrogen-containing heterocycles and as a reagent in organic synthesis.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4,6,7,9-tetranitro-1H-perimidine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to form complexes with metals and interact with proteins. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
4,6,7,9-Tetranitro-1H-perimidine can be compared with other similar compounds such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. These compounds also contain nitrogen atoms in their ring structures and exhibit similar chemical properties. the presence of multiple nitro groups in this compound makes it more reactive and suitable for specific applications .
Conclusion
This compound is a fascinating compound with unique chemical properties and a wide range of applications in scientific research and industry. Its synthesis, chemical reactions, and mechanism of action make it a valuable subject of study for researchers in various fields.
Propriétés
Numéro CAS |
73811-07-1 |
|---|---|
Formule moléculaire |
C11H4N6O8 |
Poids moléculaire |
348.18 g/mol |
Nom IUPAC |
4,6,7,9-tetranitro-1H-perimidine |
InChI |
InChI=1S/C11H4N6O8/c18-14(19)4-1-6(16(22)23)10-9-8(4)5(15(20)21)2-7(17(24)25)11(9)13-3-12-10/h1-3H,(H,12,13) |
Clé InChI |
GHNVCALBWYIMHG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C3C(=C1[N+](=O)[O-])NC=NC3=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


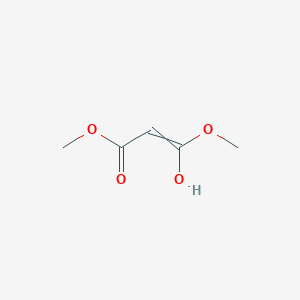
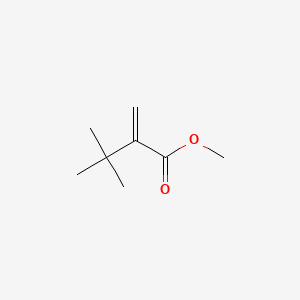
![N-[Hydroxy(phenyl)carbamothioyl]benzamide](/img/structure/B14444358.png)
![Dodecanoic acid, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14444362.png)
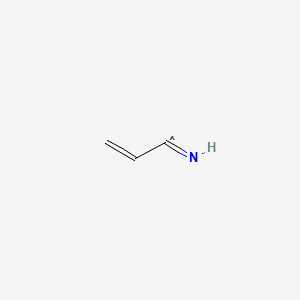
![3-{8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decan-8-yl}phenol](/img/structure/B14444372.png)
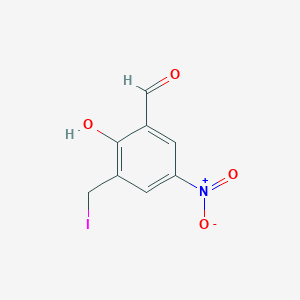
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[[4-amino-6-[3-(methylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14444388.png)
